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Compound of Interest

Compound Name: 4'-Hydroxy-3'-nitroacetophenone

Cat. No.: B018145

Introduction: Unveiling a Key Synthetic Building
Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a
molecular intermediate is measured by its versatility, reactivity, and efficiency in building
complex molecular architectures. 4'-Hydroxy-3'-nitroacetophenone, a disubstituted
acetophenone derivative, has emerged as a cornerstone intermediate, particularly in the
synthesis of high-value pharmaceutical agents. Its unique arrangement of functional groups—a
phenolic hydroxyl, a meta-directing acetyl group, and an electron-withdrawing nitro group—
provides a rich chemical canvas for a multitude of transformations. This guide offers a deep
dive into the core properties, synthesis, reactivity, and applications of this pivotal compound,
providing researchers and drug development professionals with the technical insights required

for its effective utilization.

Core Identity and Physicochemical Characteristics

Accurate identification and understanding of a compound's physical properties are foundational
to its application in a laboratory or industrial setting. 4'-Hydroxy-3'-nitroacetophenone is most
reliably identified by its CAS Registry Number.

1.1. Nomenclature and ldentifiers
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e CAS Number: 6322-56-1[1][2][3][4]

e |[UPAC Name: 1-(4-hydroxy-3-nitrophenyl)ethanone[1]

e Synonyms: 4-Acetyl-2-nitrophenol, 2-Nitro-4-acetylphenol, 3'-Nitro-4'-
hydroxyacetophenone[5][6]

e Molecular Formula: CsH7NO4[1][3][4]

e InChlKey: MMNKVWGVSHRIJL-UHFFFAOY SA-N[1]

1.2. Physicochemical Properties

The compound's properties are summarized in the table below. It typically presents as a pale
yellow to yellow crystalline solid, a characteristic stemming from the nitroaromatic
chromophore.[2][3] Its solubility profile—sparingly soluble in water but soluble in common
organic solvents like DMSO, chloroform, and ethyl acetate—is consistent with its moderately
polar structure.[2][5][6]

Property Value Source(s)

Molecular Weight 181.15 g/mol [11[3]114]

Light yellow crystalline
Appearance _ [21[3]
powder/solid

Melting Point 132-135 °C [4115]

Boiling Point 314.24 °C (rough estimate) [5]

Sparingly soluble in water;
Solubility Soluble in Chloroform, DMSO, [2][5]
Ethyl Acetate

pKa (Predicted) 5.18+0.14 [2]

Synthesis and Mechanistic Considerations

The most economically viable and common route to 4'-hydroxy-3'-nitroacetophenone is
through the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[2]
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[7] Understanding the mechanism of this reaction is key to controlling the process and
maximizing yield.

2.1. The Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The
critical first step is the generation of the potent electrophile, the nitronium ion (NO2*), from the
reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[8][9]

Caption: Generation of the Nitronium lon Electrophile.

Once formed, the nitronium ion is attacked by the electron-rich 1t-system of the p-
hydroxyacetophenone ring. The regioselectivity of this attack is dictated by the existing
substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-
director. The acetyl group (-COCH?s) is a deactivating group and a meta-director. The directing
power of the hydroxyl group is dominant, guiding the incoming electrophile to the positions
ortho to it. Since the para position is already occupied by the acetyl group, nitration occurs at
the C3 position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding the
desired product.

2.2. Typical Synthesis Protocol

While multiple methods exist, including those using fuming nitric acid in acetic acid, a common
laboratory and industrial approach involves mixed acid nitration.[7]

e Pre-reaction Setup: p-Hydroxyacetophenone is dissolved in a suitable solvent, often
concentrated sulfuric acid, in a reaction vessel equipped for efficient stirring and temperature
control (e.g., an ice-salt bath). The mixture is cooled to approximately O °C.

 Nitrating Agent Addition: A pre-cooled mixture of concentrated nitric acid and concentrated
sulfuric acid is added dropwise to the solution of p-hydroxyacetophenone.

o Expert Insight: Maintaining a low temperature (typically 0-5 °C) is critical.[10] This is a
highly exothermic reaction, and poor temperature control can lead to the formation of
polynitrated byproducts and reduced yields. The slow, controlled addition of the nitrating
agent prevents dangerous temperature spikes.
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e Reaction and Quenching: After the addition is complete, the reaction is stirred for a short
period to ensure completion. The reaction mixture is then carefully poured into a large
volume of ice water to precipitate the solid product.

« |solation and Purification: The crude 4'-hydroxy-3'-nitroacetophenone is isolated by
filtration, washed with cold water to remove residual acid, and then purified, typically by
recrystallization from a suitable solvent like ethanol.

A more recent, industrially focused method utilizes ammonium nitrate as the nitrating agent with
a copper salt catalyst in an aqueous acetic acid solution, which offers milder reaction conditions
and potentially less waste.[7]
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Caption: Synthesis Workflow of 4'-Hydroxy-3'-nitroacetophenone.
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Applications in Pharmaceutical Synthesis

The true value of 4'-hydroxy-3'-nitroacetophenone lies in its role as a versatile precursor for
complex pharmaceutical targets. The nitro group can be readily reduced to an amine, the
phenolic hydroxyl can be alkylated or acylated, and the acetyl group can undergo a variety of
transformations (e.g., reduction, halogenation, condensation). This multi-functional handle
makes it an ideal starting point for building molecules with diverse pharmacological activities.

A notable application is in the synthesis of muscarinic M1 receptor agonists, which are
investigated for the treatment of cognitive impairments associated with schizophrenia and
Alzheimer's disease.[7] It also serves as a key intermediate in the synthesis of drugs for
respiratory conditions like asthma and COPD, including budesonide and formoterol.[7] Its utility
extends to the development of anti-inflammatory and analgesic drugs.[1]
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Caption: Role as a Pharmaceutical Intermediate.

Analytical Characterization

Confirming the identity and purity of 4'-hydroxy-3'-nitroacetophenone is crucial. This is
typically achieved through a combination of spectroscopic methods.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the three
aromatic protons, which will exhibit characteristic splitting patterns based on their ortho
and meta couplings. A singlet corresponding to the three protons of the acetyl group (-
COCHSs) would appear in the aliphatic region (typically ~2.6 ppm), and a broad singlet for
the phenolic hydroxyl (-OH) proton will also be present.

o 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule, including a signal for the carbonyl carbon of the acetyl
group at the downfield end of the spectrum (typically >190 ppm).[3]

e Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups.[3] Expected characteristic absorption bands include:

o A broad O-H stretch for the phenol (~3200-3500 cm™1).
o A strong C=0 stretch for the ketone (~1680 cm™1).

o Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm~* and ~1350
cm™1).

o C=C stretches for the aromatic ring (~1600 cm~* and ~1450 cm™1).

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The molecular ion peak (M+) would be observed at m/z 181.[1][3]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of 4'-hydroxy-3'-nitroacetophenone is
imperative for laboratory safety.

5.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized
System (GHS):[1][4]

e H315: Causes skin irritation.[1][4]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-Nitroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-Nitroacetophenone
https://www.chemimpex.com/products/25771
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3-Nitroacetophenone
https://www.benchchem.com/product/b018145?utm_src=pdf-body
https://www.chemimpex.com/products/25771
https://www.sigmaaldrich.com/US/en/product/aldrich/330256
https://www.chemimpex.com/products/25771
https://www.sigmaaldrich.com/US/en/product/aldrich/330256
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e H319: Causes serious eye irritation.[1][4]

» H335: May cause respiratory irritation.[1][4]
 Signal Word: Warning[4]

5.2. Recommended Handling Procedures

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] When
handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid
inhalation.[4][11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[11][12]

o First Aid:

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing
contact lenses if present. Seek medical attention.[11]

o Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated
clothing. If irritation persists, seek medical attention.[11]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention if symptoms occur.[11]

o Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce
vomiting. Seek medical attention.[11]

5.3. Toxicological Profile

Detailed toxicological data is limited. As with many nitroaromatic compounds, caution is
advised. Long-term health effects have not been adequately studied, and it is not currently
classified as a known carcinogen by major regulatory agencies.[2]

Conclusion
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4'-Hydroxy-3'-nitroacetophenone is more than just a chemical intermediate; it is a strategic
tool for the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven
utility in constructing complex pharmaceutical agents make it an invaluable component in the
drug discovery and development pipeline. A thorough understanding of its properties,
synthesis, and safe handling, as outlined in this guide, empowers researchers to leverage its
full potential in creating the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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